Comparative Cytotoxicity: 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine Exhibits Potent Antiproliferative Activity Against MCF-7 Breast Cancer Cells
In a direct in vitro evaluation, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine demonstrated potent antiproliferative activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 3.5 μM. This potency is significantly greater than that reported for a series of related quinazoline analogs tested under comparable conditions, where IC50 values ranged from 8.3 to 22.8 μM . This comparison, while cross-study, uses the same cell line and assay endpoint (cell viability at 48h) and suggests a substantial improvement in cytotoxic potency for the 7-bromo isomer [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | A panel of quinazoline derivatives (Compounds 1 and 3) |
| Quantified Difference | Compound is 2.4-6.5 times more potent than comparator panel (3.5 μM vs. 8.3-22.8 μM) |
| Conditions | MCF-7 human breast cancer cell line, 48 h treatment, MTT assay |
Why This Matters
This data directly supports the selection of this specific 7-bromo isomer over other analogs for projects targeting breast cancer cell proliferation, as it offers a superior potency starting point for lead optimization.
- [1] PMC. (2022). Table 2: Calculated IC50 values (μM) for compounds 1 and 3 against MCF-7 and PANC-1 cell lines. Molecules, 27(23), 8131. View Source
